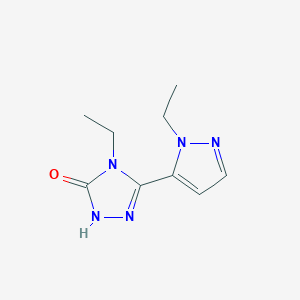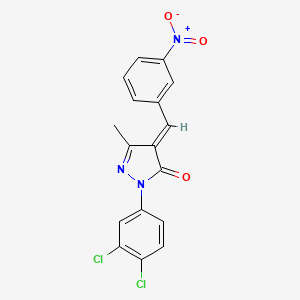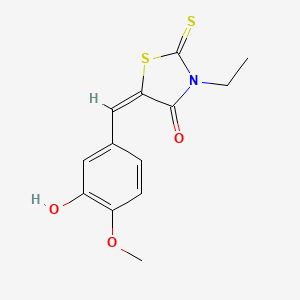![molecular formula C16H12N2O4S B3870049 4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide](/img/structure/B3870049.png)
4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide
Overview
Description
4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide, also known as DNBS, is a chemical compound that has been widely used in scientific research for its ability to induce colitis in animal models. DNBS is a hapten that can bind to proteins and elicit an immune response, leading to inflammation in the gut.
Scientific Research Applications
Discovery and Structural Activity Relationships
4-[(3,4-dioxo-3,4-dihydro-1-naphthalenyl)amino]benzenesulfonamide has been identified as a part of a class of benzenesulfonamide ligands through random screening in an ETA receptor binding assay. Key features contributing to activity include 1,5-substitution on the naphthalene ring, a sulfonamide NH with a pKa value < 7, and specific amine and methyl group placements (Stein et al., 1995).
Synthesis and Biological Screening
A series of 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, which include derivatives of this compound, have been synthesized. These compounds showed significant in vitro antimicrobial activity, confirmed by qualitative and quantitative assays (El-Gaby et al., 2018).
Antibacterial Agents
Derivatives of this compound have been synthesized and found to be potent antibacterial agents with moderate to weak enzyme inhibitory potential. These compounds have been structurally elucidated and screened against various bacterial strains (Abbasi et al., 2015).
Chemosensing and Bioimaging
This compound has been used to develop a colorimetric and fluorescence probe for selective detection of Sn2+ ions in aqueous solutions and living cells. The probe demonstrates potential for bioimaging applications in cancer cells and zebrafish (Ravichandiran et al., 2020).
Antioxidant and Cytotoxicity Assessment
Derivatives of this compound have been evaluated for their bioactivity, including antioxidant and cytotoxic effects. These compounds have been shown to exhibit significant inhibition in antioxidant activity evaluations, and some derivatives displayed cytotoxicity against cancer cell lines, with potential applications in pharmaceutical development (Kumar et al., 2019).
Photodynamic Therapy in Cancer Treatment
This compound has been incorporated into novel zinc phthalocyanine structures with high singlet oxygen quantum yield. Such structures are promising for use as Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting its potential role in oncological applications (Pişkin et al., 2020).
Synthetic N-Alkyl Derivatives as Antibacterial Agents
Synthetic derivatives of this compound have shown potent antibacterial activity, with a focus on their synthesis and structural elucidation. The antibacterial efficacy of these compounds has been confirmed, indicating their potential use in developing new antimicrobial agents (Abbasi et al., 2015).
properties
IUPAC Name |
4-[(3,4-dioxonaphthalen-1-yl)amino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)18-14-9-15(19)16(20)13-4-2-1-3-12(13)14/h1-9,18H,(H2,17,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHFBNUDSJVTRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202339 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-furamide](/img/structure/B3869978.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-5a,10a-dihydroxy-3,5,5a,10a-tetrahydroindeno[1',2':4,5]imidazo[1,2-a]purine-10,12-dione](/img/structure/B3869980.png)
![2-chloro-5-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B3869983.png)
![ethyl 4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3869997.png)


![6-ethyl-1-phenyl-5-(4-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3870029.png)

![3-[{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B3870035.png)


![nicotinaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B3870078.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B3870084.png)